N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide
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Overview
Description
N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromen-4-one core, a methoxyphenyl group, and a pentanamide side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide is the nematode Toxocara canis , an ascarid roundworm of animals that can infect humans .
Mode of Action
This compound interacts with its target in a time- and concentration-dependent manner, affecting the viability of the parasites . This interaction is similar to that of albendazole, a widely used anthelmintic .
Biochemical Pathways
Given its anthelmintic properties, it likely disrupts essential biological processes in the nematode, leading to its death .
Pharmacokinetics
Pharmacokinetic studies have demonstrated an excellent drug-likeness profile for this compound . It adheres to major pharmaceutical companies’ filters, suggesting favorable absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of this compound’s action is the reduced viability of the nematode Toxocara canis . Interestingly, it shows a profile of lower cytotoxicity to human and animal cell lines than albendazole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the methoxyphenyl group and the pentanamide side chain. Key steps in the synthesis may include:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Pentanamide Side Chain: This can be accomplished through amide bond formation using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxyphenyl group or the chromen-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-ol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide can be compared with other chromen-4-one derivatives to highlight its uniqueness:
Similar Compounds: Examples include 4-methoxyphenethylamine and other chromen-4-one derivatives with different substituents.
Uniqueness: The specific combination of the methoxyphenyl group and the pentanamide side chain in this compound may confer unique biological activities and chemical properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-8-methyl-4-oxochromen-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-4-5-9-18(24)23-22-19(15-10-12-16(26-3)13-11-15)20(25)17-8-6-7-14(2)21(17)27-22/h6-8,10-13H,4-5,9H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSATHBJRSYSNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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